3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide
Description
Historical Context and Development
The synthesis of 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide emerged alongside advancements in pyrrolidine chemistry during the early 21st century. Pyrrolidine derivatives gained prominence due to their pseudorotation capability, which enhances three-dimensional structural diversity in drug design. The bromomethyl variant was first cataloged in PubChem in 2019 (CID 138987760), with subsequent characterization of its hydrobromide salt (CID 138987759) highlighting improved stability for laboratory applications. Early synthetic routes involved quaternization of 1-phenylpyrrolidine with bromomethylating agents, followed by hydrobromide salt formation to optimize crystallinity.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic integration of halogens into heterocyclic frameworks to modulate reactivity and binding properties. The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution reactions, enabling the introduction of amines, thiols, or phosphonates. For instance, phosphorylation of the bromomethyl group via the Atherton–Todd reaction yields N-phosphorylated pyrrolidines, which are pivotal in asymmetric catalysis. Additionally, the phenyl group at the nitrogen atom enhances lipophilicity, facilitating interactions with aromatic residues in biological targets.
Table 1: Key Physicochemical Properties of 3-(Bromomethyl)-1-phenylpyrrolidine Hydrobromide
Position within the Broader Family of N-Phenylpyrrolidine Derivatives
N-Phenylpyrrolidine derivatives are distinguished by substituents on the pyrrolidine ring and nitrogen atom. Compared to 1-ethyl analogs (e.g., 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide, CID 71299904), the phenyl group in this compound introduces steric bulk and π-π stacking potential, which influence conformational dynamics. For example, the phenyl ring restricts pseudorotation, favoring specific stereoisomers that enhance enantioselectivity in catalysis. Furthermore, bromine’s electronegativity increases the compound’s susceptibility to cross-coupling reactions, a feature less pronounced in chlorine- or methyl-substituted analogs.
Table 2: Comparative Analysis of N-Substituted Pyrrolidine Derivatives
| Compound | N-Substituent | C-3 Substituent | Key Applications |
|---|---|---|---|
| 3-(Bromomethyl)-1-phenylpyrrolidine | Phenyl | Bromomethyl | Pharmaceutical intermediates |
| 3-(Bromomethyl)-1-ethylpyrrolidine | Ethyl | Bromomethyl | Materials science |
| 1-Phenylpyrrolidine-2-carboxylic acid | Phenyl | Carboxylic acid | Peptidomimetics |
The structural uniqueness of 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide lies in its balanced steric and electronic profile, enabling dual functionality as a synthetic intermediate and a stereochemical probe. Recent studies have leveraged its bromomethyl group for site-specific modifications in polymer chemistry, underscoring its cross-disciplinary utility.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(bromomethyl)-1-phenylpyrrolidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNJRFMGMDZQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)C2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-65-2 | |
| Record name | 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Bromomethylation: The bromomethyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide as the brominating agents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, solvents, and catalysts.
Chemical Reactions Analysis
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions, particularly with alkenes and alkynes.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in molecular composition, reactivity, and applications:
Biological Activity
3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and structure, which influence its biological activity. Its bromomethyl group is particularly significant as it may enhance reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 266.2 g/mol |
| CAS Number | 2305251-65-2 |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromomethyl substituent can facilitate nucleophilic attacks, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for its application in pharmacology.
Antimicrobial Activity
Research indicates that compounds similar to 3-(Bromomethyl)-1-phenylpyrrolidine exhibit notable antimicrobial properties. A study on related pyrrolidine derivatives demonstrated effectiveness against various bacterial strains, suggesting that the compound may have potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a comparative study, several pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrrolidine structure significantly influenced antibacterial potency.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 3-(Bromomethyl)-1-phenylpyrrolidine | 32 µg/mL |
| Control (Standard Antibiotic) | 16 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of pyrrolidine derivatives showed that they could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The inhibition of AChE leads to increased acetylcholine levels, which may enhance cognitive function.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(Bromomethyl)-1-phenylpyrrolidine is essential for optimizing its biological activity. Variations in substituents on the pyrrolidine ring can significantly affect potency and selectivity.
Table: Structure-Activity Relationship Analysis
| Substituent | Effect on Activity |
|---|---|
| Bromomethyl Group | Increased reactivity |
| Phenyl Ring | Enhances binding affinity |
| Alkyl Substituents | Modulates lipophilicity |
Q & A
Q. What role does crystal packing play in the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
